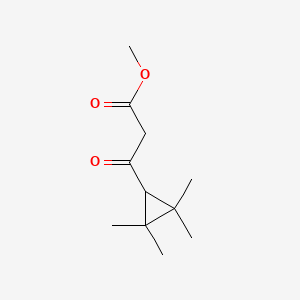
1-(5-Methoxy-2-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-2-nitrobenzyl)piperazine is an organic compound that features a piperazine ring substituted with a 5-methoxy-2-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2-nitrobenzyl)piperazine typically involves the reaction of 5-methoxy-2-nitrobenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxy-2-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: 1-(5-Amino-2-nitrobenzyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-(5-Methoxy-2-aminobenzyl)piperazine.
Scientific Research Applications
1-(5-Methoxy-2-nitrobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-[(5-methyl-2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O2/c1-10-2-3-12(15(16)17)11(8-10)9-14-6-4-13-5-7-14/h2-3,8,13H,4-7,9H2,1H3 |
InChI Key |
KUGXQYXOGWRHOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



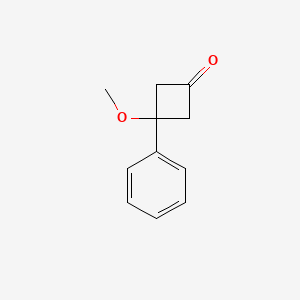
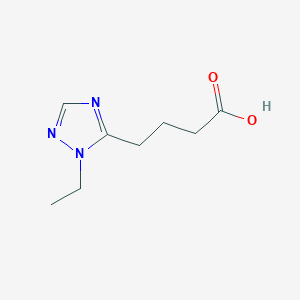
![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
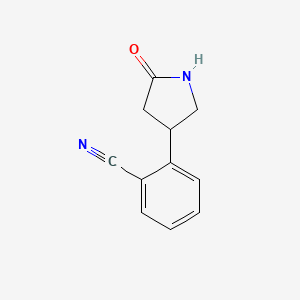
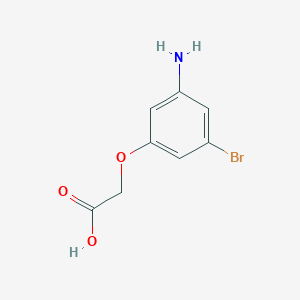
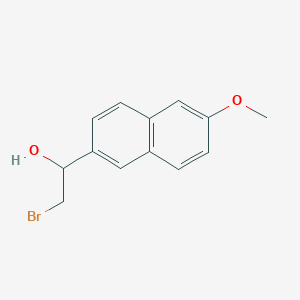

![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)

